N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
The exact mass of the compound this compound is 332.152477885 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2/c1-15-7-9-17(10-8-15)13-23-14-18(11-12-20(23)24)21(25)22-19-6-4-3-5-16(19)2/h3-12,14H,13H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTJXPNNBJRHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methylphenyl)-1-[(4-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the dihydropyridine family, which is known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 294.35 g/mol
This compound features a dihydropyridine ring system with substituents that enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Calcium Channel Modulation : Dihydropyridines are known calcium channel blockers. This compound may inhibit L-type calcium channels, leading to vasodilation and reduced blood pressure.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
- Receptor Interaction : The compound may interact with G-protein coupled receptors (GPCRs), influencing various signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.5 | Induction of apoptosis |
| HeLa (Cervical) | 12.0 | Cell cycle arrest in G0/G1 phase |
| A549 (Lung) | 20.3 | Inhibition of proliferation |
These findings suggest that the compound could be a candidate for further development as an anticancer agent.
Anti-inflammatory Activity
In animal models, the compound has demonstrated anti-inflammatory properties:
- Model Used : Carrageenan-induced paw edema in rats
- Dosage : 10 mg/kg
- Results : Significant reduction in paw swelling compared to control groups.
This suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against various cancer cell lines. The study utilized both in vitro and in vivo models to assess the cytotoxic effects and mechanisms involved. Results indicated a significant reduction in tumor size in xenograft models treated with the compound.
Case Study 2: Cardiovascular Effects
Another study focused on the cardiovascular effects of this compound. It was found to effectively lower blood pressure in hypertensive rats, supporting its potential use as an antihypertensive agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
